molecular formula C15H13FN2O3S B486532 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 714202-42-3

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B486532
CAS No.: 714202-42-3
M. Wt: 320.3g/mol
InChI Key: KJBWJMJLZIHXHT-UHFFFAOYSA-N
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Description

“1-(3-Ethoxy-4-fluorophenyl)sulfonylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to benzene and imidazole . They have a bicyclic structure, consisting of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “1-(3-Ethoxy-4-fluorophenyl)sulfonylbenzimidazole” would consist of a benzimidazole core with a sulfonyl group attached at the 1-position and a 3-ethoxy-4-fluorophenyl group attached to the sulfonyl group .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzimidazole ring and the reaction conditions . The specific reactions that “1-(3-Ethoxy-4-fluorophenyl)sulfonylbenzimidazole” can undergo would need to be determined experimentally.


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(3-Ethoxy-4-fluorophenyl)sulfonylbenzimidazole”, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with “1-(3-Ethoxy-4-fluorophenyl)sulfonylbenzimidazole” would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

Future research on “1-(3-Ethoxy-4-fluorophenyl)sulfonylbenzimidazole” could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential biological targets .

Properties

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-2-21-15-9-11(7-8-12(15)16)22(19,20)18-10-17-13-5-3-4-6-14(13)18/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBWJMJLZIHXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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